Cas no 1805490-34-9 (Ethyl 2-cyano-5-formyl-4-methylbenzoate)

Ethyl 2-cyano-5-formyl-4-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-5-formyl-4-methylbenzoate
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- インチ: 1S/C12H11NO3/c1-3-16-12(15)11-5-10(7-14)8(2)4-9(11)6-13/h4-5,7H,3H2,1-2H3
- InChIKey: QAYOCBOKCNOBCX-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C(C#N)=CC(C)=C(C=O)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 67.2
Ethyl 2-cyano-5-formyl-4-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010006760-250mg |
Ethyl 2-cyano-5-formyl-4-methylbenzoate |
1805490-34-9 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010006760-500mg |
Ethyl 2-cyano-5-formyl-4-methylbenzoate |
1805490-34-9 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
Alichem | A010006760-1g |
Ethyl 2-cyano-5-formyl-4-methylbenzoate |
1805490-34-9 | 97% | 1g |
1,504.90 USD | 2021-07-06 |
Ethyl 2-cyano-5-formyl-4-methylbenzoate 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
Ethyl 2-cyano-5-formyl-4-methylbenzoateに関する追加情報
Introduction to Ethyl 2-cyano-5-formyl-4-methylbenzoate (CAS No. 1805490-34-9)
Ethyl 2-cyano-5-formyl-4-methylbenzoate (CAS No. 1805490-34-9) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a cyano group, a formyl group, and a methyl group, all attached to a benzene ring. These functional groups contribute to the compound's reactivity and stability, making it an attractive candidate for further research and development.
The chemical formula of Ethyl 2-cyano-5-formyl-4-methylbenzoate is C11H11NO3. Its molecular weight is approximately 201.21 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, starting from readily available starting materials. One common synthetic route involves the condensation of ethyl 2-cyano-4-methylbenzoate with formaldehyde in the presence of a suitable catalyst. This process yields the desired product with high purity and yield.
In the pharmaceutical industry, Ethyl 2-cyano-5-formyl-4-methylbenzoate has shown promise as an intermediate in the synthesis of various bioactive compounds. Recent studies have highlighted its potential as a building block for the development of novel drugs targeting specific biological pathways. For instance, researchers at the University of California, Los Angeles (UCLA) have reported that derivatives of this compound exhibit potent anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases such as arthritis and asthma.
Beyond its pharmaceutical applications, Ethyl 2-cyano-5-formyl-4-methylbenzoate has also found use in materials science. Its unique combination of functional groups makes it an excellent candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have utilized this compound as a precursor in the preparation of conductive polymers for use in electronic devices. The formyl group can be readily converted into other functional groups, such as amines or thiols, which can further enhance the material's performance.
The physical and chemical properties of Ethyl 2-cyano-5-formyl-4-methylbenzoate have been extensively studied to understand its behavior under different conditions. It is generally stable under ambient conditions but can undergo various chemical transformations when exposed to specific reagents or catalysts. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its use in solution-based reactions.
Safety and environmental considerations are crucial when handling any chemical compound. While Ethyl 2-cyano-5-formyl-4-methylbenzoate is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with it. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a well-ventilated area away from incompatible substances.
In conclusion, Ethyl 2-cyano-5-formyl-4-methylbenzoate (CAS No. 1805490-34-9) is a multifaceted organic compound with a wide range of potential applications. Its unique structural features and reactivity make it an invaluable tool for researchers and chemists working in various fields. Ongoing research continues to uncover new uses and properties of this compound, further solidifying its importance in modern chemistry.
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